

Technical Guide: Physicochemical Properties of 3-Chloro-5-iodobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-5-iodobenzonitrile

Cat. No.: B1358899

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available physicochemical properties of **3-Chloro-5-iodobenzonitrile**, a halogenated aromatic nitrile of interest in synthetic chemistry and drug discovery. The document details its known boiling point and provides established experimental protocols for the determination of both melting and boiling points. Additionally, a representative experimental workflow for the synthesis of similar compounds is illustrated.

Core Physicochemical Data

The quantitative data for **3-Chloro-5-iodobenzonitrile** is summarized in the table below. It is important to note that while a boiling point has been reported, an experimentally determined melting point is not readily available in the public domain.

Property	Value	Source
Boiling Point	275.4 ± 25.0 °C at 760 mmHg	[1] [2]
Melting Point	Data not available	
Molecular Formula	C ₇ H ₃ ClIIN	[1]
Molecular Weight	263.463 g/mol	[1]
Density	2.0 ± 0.1 g/cm ³	[1]

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of melting and boiling points of organic compounds such as **3-Chloro-5-iodobenzonitrile**.

Melting Point Determination

The melting point of a solid organic compound is a critical physical property for identification and purity assessment. A common and reliable method for its determination is the capillary tube method.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point device)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle
- Heating medium (e.g., mineral oil)

Procedure:

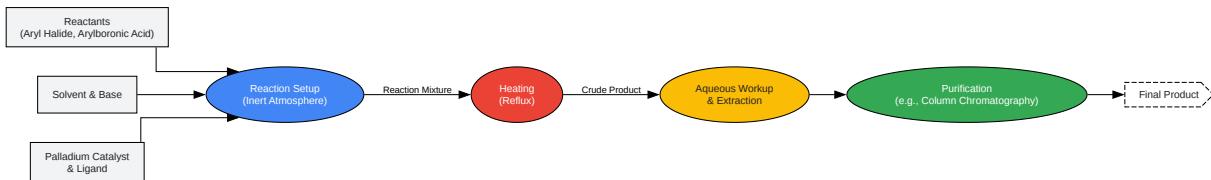
- Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powder. The tube is inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
- Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (like a Thiele tube filled with mineral oil) or placed in the heating block of a digital melting point apparatus.
- Heating and Observation: The heating medium is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

- Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The distillation method is a standard procedure for this determination.

Apparatus:


- Distillation flask
- Condenser
- Receiving flask
- Thermometer and adapter
- Heating mantle or water bath
- Boiling chips

Procedure:

- Apparatus Assembly: A small volume of the liquid is placed in the distillation flask along with a few boiling chips to ensure smooth boiling. The thermometer is positioned in the neck of the flask so that the top of the bulb is level with the side arm leading to the condenser.
- Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
- Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, where the vapor and liquid are in equilibrium, is the boiling point of the substance. It is crucial that the entire thermometer bulb is bathed in the vapor to obtain an accurate reading.

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for a Suzuki cross-coupling reaction, a common method for forming carbon-carbon bonds and synthesizing complex aromatic compounds, which can be analogous to the synthesis of derivatives of **3-Chloro-5-iodobenzonitrile**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloro-5-iodobenzonitrile | CAS#:289039-30-1 | Chemsoc [chemsoc.com]
- 2. 3-氯-5-碘苯腈_MSDS_密度_沸点_CAS号【289039-30-1】_化源网 [chemsoc.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3-Chloro-5-iodobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1358899#3-chloro-5-iodobenzonitrile-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com